molecular formula C22H21BrN2O3S B3466166 N-(4-BROMOPHENYL)-2-[N-(2-PHENYLETHYL)BENZENESULFONAMIDO]ACETAMIDE

N-(4-BROMOPHENYL)-2-[N-(2-PHENYLETHYL)BENZENESULFONAMIDO]ACETAMIDE

Cat. No.: B3466166
M. Wt: 473.4 g/mol
InChI Key: XMQXLNMADZWBKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-BROMOPHENYL)-2-[N-(2-PHENYLETHYL)BENZENESULFONAMIDO]ACETAMIDE is a complex organic compound that features a bromophenyl group, a phenylethyl group, and a benzenesulfonamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-BROMOPHENYL)-2-[N-(2-PHENYLETHYL)BENZENESULFONAMIDO]ACETAMIDE typically involves multi-step organic reactions. One possible route could involve the following steps:

    Bromination: Introduction of a bromine atom to the phenyl ring.

    Amidation: Formation of the amide bond between the bromophenyl group and the benzenesulfonamido group.

    Substitution: Introduction of the phenylethyl group to the benzenesulfonamido moiety.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions (temperature, pressure, solvents), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-BROMOPHENYL)-2-[N-(2-PHENYLETHYL)BENZENESULFONAMIDO]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Conversion of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

    Hydrolysis: Breaking of chemical bonds through the addition of water.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution reagents: Halides, nucleophiles.

    Hydrolysis conditions: Acidic or basic aqueous solutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or amine.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(4-BROMOPHENYL)-2-[N-(2-PHENYLETHYL)BENZENESULFONAMIDO]ACETAMIDE would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(4-BROMOPHENYL)-2-[N-(2-PHENYLETHYL)BENZENESULFONAMIDO]ACETAMIDE might include other sulfonamides, bromophenyl derivatives, and phenylethyl-substituted compounds.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific disciplines.

Properties

IUPAC Name

2-[benzenesulfonyl(2-phenylethyl)amino]-N-(4-bromophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21BrN2O3S/c23-19-11-13-20(14-12-19)24-22(26)17-25(16-15-18-7-3-1-4-8-18)29(27,28)21-9-5-2-6-10-21/h1-14H,15-17H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMQXLNMADZWBKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN(CC(=O)NC2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-BROMOPHENYL)-2-[N-(2-PHENYLETHYL)BENZENESULFONAMIDO]ACETAMIDE
Reactant of Route 2
Reactant of Route 2
N-(4-BROMOPHENYL)-2-[N-(2-PHENYLETHYL)BENZENESULFONAMIDO]ACETAMIDE
Reactant of Route 3
Reactant of Route 3
N-(4-BROMOPHENYL)-2-[N-(2-PHENYLETHYL)BENZENESULFONAMIDO]ACETAMIDE
Reactant of Route 4
Reactant of Route 4
N-(4-BROMOPHENYL)-2-[N-(2-PHENYLETHYL)BENZENESULFONAMIDO]ACETAMIDE
Reactant of Route 5
Reactant of Route 5
N-(4-BROMOPHENYL)-2-[N-(2-PHENYLETHYL)BENZENESULFONAMIDO]ACETAMIDE
Reactant of Route 6
Reactant of Route 6
N-(4-BROMOPHENYL)-2-[N-(2-PHENYLETHYL)BENZENESULFONAMIDO]ACETAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.